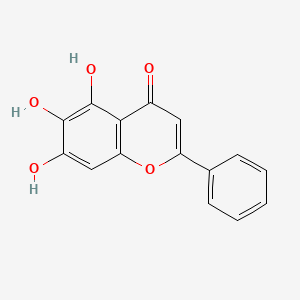

Baicalein

Descripción

This compound is under investigation in clinical trial NCT03830684 (A Randomized, Double-blind, Placebo-controlled, Multicenter and Phase ⅡA Clinical Trial for the Effectiveness and Safety of this compound Tablets in the Treatment of Improve Other Aspects of Healthy Adult With Influenza Fever).

This compound has been reported in Lepisorus ussuriensis, Scutellaria prostrata, and other organisms with data available.

Sho-Saiko-To is a botanical formulation with potential chemopreventive activities. Sho-Saiko-to, an herbal mixture, contains seven herbal extracts whose mechanism of action if not fully understood. There is evidence of antiproliferative effects against hepatocellular carcinoma in vitro. Other effects of this agent described in animal models include the prevention of liver injury and hepatocyte-regenerating activity. Antitumor effects associated with this herbal product may include induction of apoptosis, cell cycle arrest at the G0/G1 phase, and activation of an immune response, characterized by the release of cytokines as well as activation of effector cells, such as macrophages and natural killer cells.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure; do not confuse with baicalin

Structure

3D Structure

Propiedades

IUPAC Name |

5,6,7-trihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-7,17-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNFHKRTJBSTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022389 | |

| Record name | Baicalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-67-8 | |

| Record name | Baicalein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baicalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baicalein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 491-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | baicalein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=661431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Baicalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Baicalein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAICALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49QAH60606 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Baicalein in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalein, a flavonoid derived from the root of Scutellaria baicalensis, has emerged as a promising natural compound with potent anti-cancer properties. Extensive research has demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle at various checkpoints. Furthermore, this compound has been shown to impede metastasis, the process by which cancer spreads to other parts of the body. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer effects, with a focus on its impact on key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this compound.

Data Presentation: Quantitative Effects of this compound on Cancer Cells

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines, providing a comparative overview of its potency and action.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment (h) | Reference |

| Breast Cancer | MCF-7 | 95 ± 4.8 | 24 | [1] |

| Breast Cancer | MCF-7 | 10 | 72 | [2] |

| Breast Cancer | MDA-MB-231 | 30 | 72 | [2] |

| Cervical Cancer | SiHa | Not specified | - | [3] |

| Cervical Cancer | HeLa | Not specified | - | [3] |

| Colorectal Cancer | HT29 | 49.77 | 24 | [4] |

| Colorectal Cancer | HT29 | 34.35 | 48 | [4] |

| Colorectal Cancer | HT29 | 16.91 | 72 | [4] |

| Colorectal Cancer | DLD1 | 60.49 | 24 | [4] |

| Colorectal Cancer | DLD1 | 34.70 | 48 | [4] |

| Colorectal Cancer | DLD1 | 18.75 | 72 | [4] |

| Lung Cancer | H460 | 80 ± 6 | Not specified | [5] |

| Multiple Myeloma | RPMI8226 | 168.5 | Not specified | [5] |

| Osteosarcoma | Saos-2 | 35 | Not specified | [6] |

| Prostate Cancer | PC-3, DU145 | 20 - 40 | Not specified | [7] |

Table 2: Dose-Dependent Effect of this compound on Apoptosis in Cancer Cells

| Cancer Type | Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Duration of Treatment (h) | Reference |

| Breast Cancer | MCF-7 | 10 | 13.08 ± 0.78 | 48 | [8] |

| Breast Cancer | MCF-7 | 20 | 20.55 ± 0.62 | 48 | [8] |

| Breast Cancer | MCF-7 | 40 | 26.89 ± 0.96 | 48 | [8] |

| Breast Cancer | MDA-MB-231 | 10 | 16.94 ± 0.86 | 48 | [8] |

| Breast Cancer | MDA-MB-231 | 20 | 20.27 ± 0.36 | 48 | [8] |

| Breast Cancer | MDA-MB-231 | 40 | 27.73 ± 0.23 | 48 | [8] |

| Pancreatic Cancer | Panc-1 | 50 | Significantly increased | 48 | [9] |

| Pancreatic Cancer | Panc-1 | 100 | Significantly increased | 48 | [9] |

| Breast Cancer | MCF-7 | IC50 (10 µM) | 5.53 (24h), 9.18 (48h), 14.29 (72h) | 24, 48, 72 | [2] |

| Breast Cancer | MDA-MB-231 | IC50 (30 µM) | 4.78 (24h), 10.19 (48h), 16.21 (72h) | 24, 48, 72 | [2] |

Table 3: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Cancer Cells

| Cancer Type | Cell Line | This compound Concentration (µg/ml) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Duration of Treatment (h) | Reference |

| Cervical Cancer | SiHa | 0 (Control) | 48.47 | 41.93 | - | 48 | [3] |

| Cervical Cancer | SiHa | 20 | 51.94 | 37.67 | - | 48 | [3] |

| Cervical Cancer | SiHa | 40 | 59.43 | 29.02 | - | 48 | [3] |

| Cervical Cancer | SiHa | 80 | 68.52 | 22.26 | - | 48 | [3] |

| Cervical Cancer | HeLa | 0 (Control) | 52.7 | 37.95 | - | 48 | [3] |

| Cervical Cancer | HeLa | 20 | 58.39 | 31.72 | - | 48 | [3] |

| Cervical Cancer | HeLa | 40 | 67.28 | 24.31 | - | 48 | [3] |

| Cervical Cancer | HeLa | 80 | 72.31 | 21.5 | - | 48 | [3] |

| Ovarian Cancer | SKOV-3 | 200 µM | - | - | ~1.6-fold increase | 48 | [10] |

| Hepatic Cancer | Hep G2 | 10, 20, 40 µmol/L | - | Increase | - | 48 | [11] |

| Hepatic Cancer | SMMC-7721 | 10, 20, 40 µmol/L | - | Increase | - | 48 | [11] |

| Pancreatic Cancer | Panc-1 | 50, 100 µM | - | S phase arrest | - | 72 | [9] |

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis. These effects are mediated through the modulation of several critical intracellular signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in a variety of cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[12]

-

Intrinsic Pathway: this compound can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. This compound also modulates the expression of the Bcl-2 family of proteins, upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.

-

Extrinsic Pathway: Evidence also suggests that this compound can influence the extrinsic apoptosis pathway, though this is less commonly reported.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. This compound can arrest the cell cycle at different phases, preventing cancer cells from dividing.

-

G0/G1 Phase Arrest: In several cancer cell lines, including cervical and prostate cancer, this compound induces arrest at the G0/G1 checkpoint.[3][12] This is often associated with the downregulation of key regulatory proteins such as cyclin D1, cyclin D3, and cyclin-dependent kinases (CDKs).[3][12][13]

-

S Phase Arrest: In other cancer types, such as lung and hepatic cancer, this compound has been observed to cause an S phase arrest.[7][11]

-

G2/M Phase Arrest: this compound can also induce G2/M phase arrest, for example, in ovarian cancer cells, by modulating the expression of G2/M regulatory proteins.[10]

Inhibition of Metastasis

Metastasis is a complex process involving the invasion of cancer cells into surrounding tissues and their spread to distant organs. This compound has demonstrated anti-metastatic properties by targeting several key steps in this cascade.

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): EMT is a crucial process for cancer cell invasion and migration. This compound can inhibit EMT by modulating signaling pathways like the Wnt/β-catenin pathway.[14]

-

Downregulation of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. This compound has been shown to reduce the expression and activity of MMP-2 and MMP-9.[12]

Key Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are orchestrated through its interaction with and modulation of several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. This compound effectively inhibits this pathway by:

-

Reducing Akt Phosphorylation: this compound treatment leads to a dose-dependent decrease in the phosphorylation of Akt, thereby inactivating it.[15][16]

-

Downregulating Downstream Effectors: The inhibition of Akt leads to the downregulation of its downstream targets, including mTOR and NF-κB, further contributing to the suppression of cell proliferation and survival.[15]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. This compound can modulate this pathway to exert its anti-cancer effects.

-

Regulation of ERK, JNK, and p38 MAPK: this compound has been shown to affect the phosphorylation status of key MAPK members, including ERK, JNK, and p38. The specific effect (activation or inhibition) can be cell-type dependent, but ultimately contributes to the induction of apoptosis and inhibition of proliferation.[17][18] For instance, in some cancers, this compound enhances the phosphorylation of p38 MAPK, which is involved in apoptosis induction.[13]

References

- 1. Baicalin and this compound Enhance Cytotoxicity, Proapoptotic Activity, and Genotoxicity of Doxorubicin and Docetaxel in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. This compound Inhibits the Proliferation of Cervical Cancer Cells Through the GSK3β-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses the proliferation and invasiveness of colorectal cancer cells by inhibiting Snail-induced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Fascinating Effects of this compound on Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of this compound on Wnt/β-catenin pathway and miR-25 expression in Saos-2 osteosarcoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Multifaceted Role of this compound in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Induces Apoptosis of Pancreatic Cancer Cells by Regulating the Expression of miR-139-3p and miR-196b-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Baicalin induces apoptosis in hepatic cancer cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. An overview of pharmacological activities of baicalin and its aglycone this compound: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Inhibits the Migration and Invasion of B16F10 Mouse Melanoma Cells through Inactivation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The combination of baicalin and this compound enhances apoptosis via the ERK/p38 MAPK pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

Baicalein's Modulation of Signaling Pathways in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators. Baicalein, a flavonoid compound extracted from the root of Scutellaria baicalensis, has garnered significant attention for its potent anti-inflammatory and neuroprotective properties.[1] This technical guide provides an in-depth exploration of the core signaling pathways through which this compound exerts its anti-neuroinflammatory effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways Modulated by this compound

This compound's anti-neuroinflammatory effects are multifaceted, involving the modulation of several key signaling cascades. This section delineates these pathways, illustrating how this compound intervenes to mitigate the inflammatory response in the central nervous system.

Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The TLR4/NF-κB pathway is a cornerstone of the innate immune response and a pivotal driver of neuroinflammation. Upon activation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that culminates in the activation of NF-κB, a transcription factor that orchestrates the expression of numerous pro-inflammatory genes.

This compound has been shown to effectively suppress this pathway. It can downregulate the expression of TLR4, thereby preventing the initiation of the inflammatory cascade.[2] Furthermore, this compound inhibits the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the NF-κB p65 subunit, thus blocking the transcription of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[1][2][3] Studies have demonstrated that this compound's inhibition of the TLR4/NF-κB pathway leads to a reduction in microglial activation and the subsequent inflammatory response.[1][4]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38 MAPK, is another critical regulator of inflammation. These kinases are activated by various extracellular stimuli, including inflammatory cytokines and LPS, and they play a crucial role in transducing signals from the cell surface to the nucleus to regulate gene expression.

This compound has been observed to inhibit the phosphorylation of p38, ERK, and JNK in activated microglia.[2][5][6] By suppressing the activation of these MAPK pathways, this compound can effectively block the downstream signaling that leads to the production of pro-inflammatory mediators. This inhibitory effect on MAPK signaling contributes significantly to its overall anti-neuroinflammatory profile.[2][5]

NLRP3 Inflammasome Pathway

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7][8] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune disorders, including neurodegenerative diseases.

This compound has been shown to be a potent inhibitor of NLRP3 inflammasome activation.[7][8] It can suppress the expression of NLRP3 and the activation of caspase-1.[7] This inhibition prevents the cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms, thereby reducing the inflammatory response. Some studies suggest that this compound's inhibitory effect on the NLRP3 inflammasome may be mediated through the suppression of the TLR4-ROS/NF-κB signaling cascade.[7] Additionally, this compound has been found to inhibit gasdermin D-dependent pyroptosis, a form of inflammatory cell death, by suppressing the NLRP3/caspase-1 pathway.[8]

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT signaling pathway is a principal signaling mechanism for a wide array of cytokines and growth factors and is critically involved in inflammation and immunity. In the context of neuroinflammation, the JAK/STAT pathway can mediate the effects of pro-inflammatory cytokines, leading to the activation of microglia and astrocytes.

This compound has been shown to inhibit the JAK/STAT pathway. Specifically, it can suppress the phosphorylation of JAK2 and STAT3 in response to inflammatory stimuli like Aβ.[9] By inhibiting the activation of this pathway, this compound can reduce the production of pro-inflammatory mediators such as IL-6, TNF-α, and nitric oxide (NO) in microglia, thereby mitigating neuroinflammation.[9][10]

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

This compound is a known activator of the Nrf2 pathway. It promotes the nuclear translocation of Nrf2 and enhances ARE transcriptional activity.[11] This activation of the Nrf2 pathway by this compound leads to an increased expression of antioxidant enzymes, which in turn helps to mitigate the oxidative stress that is a key component of neuroinflammation.[11][12] The antioxidant effects of this compound via the Nrf2 pathway contribute significantly to its neuroprotective properties.[11][13]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on key inflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell/Animal Model | Treatment | Cytokine | Concentration of this compound | % Inhibition / Fold Change | Reference |

| LPS/Aβ-stimulated BV2 cells | This compound | IL-1β | 40 µmol/L | Significant inhibition | [14] |

| LPS/Aβ-stimulated BV2 cells | This compound | IL-18 | 40 µmol/L | Significant inhibition | [14] |

| MPTP-induced mice | This compound | IL-1β | 140, 280, 560 mg/kg | Dose-dependent decrease | [8] |

| MPTP-induced mice | This compound | IL-6 | 560 mg/kg | Significant decrease (P < .01) | [8] |

| MPTP-induced mice | This compound | TNF-α | 140, 280, 560 mg/kg | Significant decrease (P < .01) | [8] |

| LPS-stimulated BV-2 microglia | Baicalin | IL-1β | 2.5, 7.5, 22.5 µM | Dose-dependent attenuation | [5] |

| LPS-stimulated BV-2 microglia | Baicalin | NO | 2.5, 7.5, 22.5 µM | Dose-dependent attenuation | [5] |

| LPS-stimulated BV-2 microglia | Baicalin | PGE2 | 2.5, 7.5, 22.5 µM | Dose-dependent attenuation | [5] |

Table 2: Effect of this compound on Signaling Pathway Components

| Cell/Animal Model | Treatment | Target Protein | Concentration of this compound | Effect | Reference |

| LPS/Aβ-stimulated BV2 cells | Baicalin | p-IκBα | Not specified | Inhibition of increase | [14] |

| LPS/Aβ-stimulated BV2 cells | Baicalin | TLR4 | Not specified | Attenuation of increase | [14] |

| LPS-stimulated BV-2 microglia | Baicalin | p-ERK | 2.5, 7.5, 22.5 µM | 10.66%, 26.41%, 42.28% suppression | [5] |

| LPS-stimulated BV-2 microglia | Baicalin | p-JNK | 2.5, 7.5, 22.5 µM | 20.11%, 41.44%, 60.13% suppression | [5] |

| LPS-stimulated BV-2 microglia | Baicalin | p-p38 MAPK | 2.5, 7.5, 22.5 µM | 12.12%, 25.55%, 47.52% suppression | [5] |

| MPTP-induced mice | This compound | NLRP3 | 280, 560 mg/kg | Significant decrease (P < .01) | [8] |

| MPTP-induced mice | This compound | Caspase-1 | 280, 560 mg/kg | Significant decrease (P < .01) | [8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies commonly employed in the cited research to investigate the effects of this compound on neuroinflammation.

Cell Culture and Treatment

-

Cell Lines: BV-2 microglial cells are a commonly used immortalized murine cell line for studying neuroinflammation. Primary microglia and astrocytes are also isolated from rodent brains for more physiologically relevant studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at concentrations typically ranging from 100 ng/mL to 1 µg/mL. This compound is usually pre-treated for 1-2 hours before LPS stimulation at various concentrations to determine its inhibitory effects.

Western Blot Analysis

-

Purpose: To determine the protein expression levels of key signaling molecules (e.g., p-p65, IκBα, p-p38, NLRP3, Caspase-1).

-

Protocol Outline:

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant or in brain tissue homogenates.

-

Protocol Outline:

-

Sample Collection: Cell culture supernatants or tissue homogenates are collected.

-

Assay Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate pre-coated with a capture antibody.

-

A detection antibody conjugated to an enzyme (e.g., HRP) is then added.

-

A substrate solution is added to produce a colorimetric reaction.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

-

The concentration of the cytokine in the samples is calculated from a standard curve.

-

Immunofluorescence Staining

-

Purpose: To visualize the expression and subcellular localization of target proteins (e.g., NF-κB p65 nuclear translocation, microglial and astrocyte markers like Iba1 and GFAP).

-

Protocol Outline:

-

Cell Seeding: Cells are grown on glass coverslips.

-

Fixation: Cells are fixed with 4% paraformaldehyde.

-

Permeabilization: Cells are permeabilized with 0.1-0.5% Triton X-100.

-

Blocking: Non-specific binding is blocked with a solution containing BSA or normal serum.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against the target proteins.

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

Nuclear Staining: Nuclei are counterstained with DAPI.

-

Mounting and Imaging: Coverslips are mounted on glass slides, and images are captured using a fluorescence or confocal microscope.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases. Its ability to modulate multiple key signaling pathways, including the TLR4/NF-κB, MAPK, NLRP3 inflammasome, JAK/STAT, and Nrf2 pathways, underscores its multifaceted mechanism of action. By inhibiting pro-inflammatory cascades and promoting antioxidant responses, this compound effectively attenuates microglial and astrocytic activation, reduces the production of inflammatory mediators, and protects neurons from inflammatory damage. Further research, including clinical trials, is warranted to fully elucidate the therapeutic efficacy of this compound in human neurodegenerative disorders. This guide provides a comprehensive overview for researchers and drug development professionals to understand the molecular basis of this compound's anti-neuroinflammatory effects and to inform future investigations in this promising area.

References

- 1. This compound Alleviates Neuropathic Pain by Inhibiting Microglial Activation and Inflammation Via the TLR4/NF-κB p65 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound exerts anti-neuroinflammatory effects to protect against rotenone-induced brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Baicalin attenuates lipopolysaccharide-induced neuroinflammation in cerebral cortex of mice via inhibiting nuclear factor kappa B (NF-κB) activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Baicalin mitigates cognitive impairment and protects neurons from microglia-mediated neuroinflammation via suppressing NLRP3 inflammasomes and TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Baicalin Mitigates the Neuroinflammation through the TLR4/MyD88/NF-κB and MAPK Pathways in LPS-Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound attenuates astroglial activation in the 1-methyl-4-phenyl-1,2,3,4-tetrahydropyridine-induced Parkinson's disease model by downregulating the activations of nuclear factor-κB, ERK, and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound reduces lipopolysaccharide-induced inflammation via suppressing JAK/STATs activation and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Baicalin protects neurons from oxidative stress and apoptosis induced by glutamate excitotoxicity in HT-22 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and antioxidant effects of this compound: targeting Nrf2, and NFĸB in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Baicalin mitigates cognitive impairment and protects neurons from microglia‐mediated neuroinflammation via suppressing NLRP3 inflammasomes and TLR4/NF‐κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of Baicalein for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalein, a flavonoid of significant interest to the pharmaceutical and scientific communities, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and the methodologies for its extraction and purification. The document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound is predominantly found in a few key plant species. The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time. The primary sources include:

-

Scutellaria baicalensis (Baikal Skullcap): The dried roots of Scutellaria baicalensis are the most well-known and commercially significant source of this compound. However, this compound often exists in its glucuronide form, baicalin (B1667713), which is present in high concentrations in the roots.[1][2] Direct extraction of this compound from this plant yields lower amounts compared to the extraction of baicalin followed by hydrolysis.

-

Oroxylum indicum (Indian Trumpet Flower): Various parts of Oroxylum indicum, including the leaves, stem bark, and seeds, contain this compound.[3] This plant is a significant source for the direct extraction of this compound.

-

Scutellaria lateriflora (Blue Skullcap): This species also contains this compound and its glucoside, baicalin.

-

Thymus vulgaris (Common Thyme): Thyme is known to contain a variety of flavonoids, including this compound, although typically in smaller quantities compared to Scutellaria and Oroxylum species.[4][5]

Quantitative Data on this compound and Baicalin Content

The following table summarizes the this compound and baicalin content in various natural sources as reported in the literature.

| Plant Species | Plant Part | Compound | Content/Yield | Notes |

| Scutellaria baicalensis | Root | Baicalin | 6.80% | In raw material, determined by HPLC.[6] |

| Scutellaria baicalensis | Root | This compound | 0.04% - 0.28% | Naturally occurring this compound is low.[7] |

| Oroxylum indicum | Leaves | This compound | 15% (in petroleum ether/methanol extract) | Binary solvent system yielded the highest amount.[8] |

| Oroxylum indicum | Leaves | This compound | 1.57 ± 0.0058 mg/g | In Soxhlet extract, determined by UV method.[9] |

| Scutellaria violacea | Leaves | This compound | 2.9 mg/g DM | Optimized extraction using 52.3% methanol/water.[10] |

| Thymus vulgaris | Aerial Parts | Total Flavonoids | Higher than T. comosus | Specific this compound content not detailed.[11] |

| Thymus species | - | Total Flavonoids | 22.48±0.03 µg QE/mg (ethanolic extract) | Rutin, salicylic (B10762653) acid, chlorogenic acid, and p-coumaric acid were major compounds.[12] |

Extraction Methodologies

The extraction of this compound from its natural sources can be broadly categorized into two main approaches: direct extraction of this compound and extraction of its precursor, baicalin, followed by hydrolysis.

Direct Extraction of this compound

These methods are suitable for plant materials where this compound is present in its free form in sufficient quantities, such as Oroxylum indicum.

2.1.1. Maceration Maceration is a simple technique involving soaking the plant material in a solvent for a period to allow the soluble compounds to dissolve.

-

Experimental Protocol:

-

Sample Preparation: Air-dry and powder the plant material (e.g., leaves of Oroxylum indicum).

-

Extraction: Soak the powdered material in a solvent (e.g., ethanol (B145695), methanol, or a binary solvent system like petroleum ether/methanol) at a specified solid-to-liquid ratio for a defined period (e.g., 24-48 hours) with occasional agitation.[2][8]

-

Filtration: Filter the mixture to separate the extract from the solid plant residue.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

-

2.1.2. Soxhlet Extraction Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.

-

Experimental Protocol:

-

Sample Preparation: Place the dried and powdered plant material in a thimble within the Soxhlet apparatus.

-

Extraction: Add the extraction solvent (e.g., ethanol) to the distillation flask. Heat the solvent to its boiling point. The solvent vapor travels to the condenser, liquefies, and drips into the thimble containing the plant material. Once the thimble is full, the extract is siphoned back into the distillation flask. This process is repeated for several cycles (e.g., 6-8 hours).[2]

-

Concentration: After extraction, evaporate the solvent to yield the crude extract.

-

2.1.3. Ultrasound-Assisted Extraction (UAE) UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer, leading to shorter extraction times and higher yields.

-

Experimental Protocol:

-

Sample Preparation: Mix the powdered plant material with the chosen solvent in an extraction vessel.

-

Sonication: Submerge the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30-60 minutes).[13] The temperature of the extraction medium should be controlled.

-

Post-Extraction: Filter and concentrate the extract as described in previous methods.

-

2.1.4. Microwave-Assisted Extraction (MAE) MAE uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and release of phytochemicals.

-

Experimental Protocol:

-

Sample Preparation: Place the powdered plant material and solvent in a microwave-transparent vessel.

-

Extraction: Irradiate the mixture with microwaves at a controlled power (e.g., 500 W) and for a short duration (e.g., 3-5 minutes).[3]

-

Post-Extraction: Allow the mixture to cool, then filter and concentrate the extract.

-

Indirect Extraction via Hydrolysis of Baicalin

This is the most common approach for obtaining this compound from Scutellaria baicalensis due to the high abundance of baicalin. The process involves two main stages: extraction of baicalin and its subsequent hydrolysis.

2.2.1. Extraction of Baicalin The methods described for direct this compound extraction (maceration, Soxhlet, UAE, MAE) are also applicable for extracting baicalin, typically using polar solvents like water or ethanol-water mixtures.[1][14]

2.2.2. Hydrolysis of Baicalin to this compound

a) Acid Hydrolysis This method uses an acid to cleave the glucuronic acid moiety from baicalin.

-

Experimental Protocol:

-

Dissolution: Dissolve the crude baicalin extract in a suitable solvent (e.g., n-butanol).[10]

-

Acidification: Add an acid, such as hydrochloric acid (HCl), to the solution to achieve the desired concentration (e.g., 0.50% w/v).[10]

-

Heating: Heat the mixture under reflux at a specific temperature (e.g., 130°C) for a defined period (e.g., 2 hours).[10]

-

Isolation: After cooling, the this compound may precipitate. The solvent can be removed under reduced pressure, and the crude this compound can be washed with distilled water and dried.[10]

-

b) Enzymatic Hydrolysis This method employs enzymes like β-glucosidase to specifically hydrolyze the glycosidic bond under milder conditions.

-

Experimental Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of the baicalin extract in a suitable buffer (e.g., acetic acid-sodium acetate (B1210297) buffer, pH 5.5).[15]

-

Enzymatic Reaction: Add the β-glucosidase enzyme to the baicalin solution.

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 85°C) for a specific duration (e.g., 10 hours) with stirring.[15]

-

Product Recovery: After the reaction, this compound can be recovered by filtration if it precipitates, or by extraction with an organic solvent.

-

Purification of this compound

Crude this compound extracts typically require further purification to achieve the high purity needed for research and pharmaceutical applications.

Column Chromatography

Column chromatography is a widely used technique for purifying this compound from crude extracts.

-

Experimental Protocol:

-

Column Packing: Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or a macroporous resin (e.g., DM130, D101).[3][15]

-

Sample Loading: Dissolve the crude this compound extract in a minimal amount of a suitable solvent and load it onto the top of the column.

-

Elution: Elute the column with a mobile phase, which can be a single solvent or a gradient of solvents with increasing polarity (e.g., a gradient of ethanol in water).[15]

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis: Analyze the fractions using a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

-

Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Quantitative Data on Extraction and Hydrolysis Methods

| Method | Plant Material | Compound | Solvent/Conditions | Yield/Purity | Reference |

| Direct Extraction | |||||

| Maceration | Oroxylum indicum leaves | This compound | Ethanol | - | [4] |

| Soxhlet Extraction | Oroxylum indicum leaves | This compound | Ethanol | 5.05% (total extract) | [4] |

| Ultrasound-Assisted Extraction (UAE) | Oroxylum indicum leaves | This compound | Ethanol | - | [4] |

| Accelerated Solvent Extraction (ASE) | Oroxylum indicum leaves | This compound | Ethanol | 8.21% (total extract); 1.481 ng this compound | [4] |

| Modified UAE | Scutellariae Radix | This compound | 50% (v/v) ethanol, 30°C, 20 min, 3 cycles | Superior to Heat Reflux Extraction | [13] |

| Indirect (via Baicalin Hydrolysis) | |||||

| Acid Hydrolysis | Baicalin from S. baicalensis | This compound | n-BuOH with 0.50% HCl, 130°C, 2.0 h | 83.5% ± 6.3% yield; 98.7% purity after purification | [10][15] |

| Enzymatic Hydrolysis | Baicalin | This compound | Immobilized β-glucosidase, pH 5.0, 50°C, 10 h | 85.28% yield | |

| Enzymatic Hydrolysis | Baicalin | This compound | Thermophilic β-glucosidase, pH 5.5, 85°C, 10 h | 97% hydrolysis ratio | [15] |

Experimental Workflows and Signaling Pathways

Workflow for this compound Extraction, Hydrolysis, and Purification

The following diagram illustrates a typical workflow for obtaining pure this compound from Scutellaria baicalensis.

Signaling Pathway: this compound's Inhibition of the PI3K/Akt/mTOR Pathway

This compound has been shown to exert its anticancer effects by modulating various cell signaling pathways. A key target is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth. The diagram below illustrates how this compound inhibits this pathway, leading to apoptosis and autophagy in cancer cells.

References

- 1. scielo.br [scielo.br]

- 2. The process of extracting this compound from baicalin. [greenskybio.com]

- 3. researchgate.net [researchgate.net]

- 4. A Focused Insight into Thyme: Biological, Chemical, and Therapeutic Properties of an Indigenous Mediterranean Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Identification and high-throughput quantification of this compound and its metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and extraction optimization of this compound and pinostrobin from Scutellaria violacea through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academiaromana.ro [academiaromana.ro]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. biolmolchem.com [biolmolchem.com]

The Cardioprotective Effects of Baicalein: A Deep Dive into its Pharmacological Mechanisms in Cardiovascular Diseases

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Baicalein, a flavonoid derived from the root of Scutellaria baicalensis, has emerged as a promising natural compound with a wide array of pharmacological activities. In the realm of cardiovascular medicine, a growing body of preclinical evidence highlights its potential to mitigate the pathology of several cardiovascular diseases (CVDs), including hypertension, atherosclerosis, and myocardial infarction.[1][2][3] This technical guide provides an in-depth overview of the pharmacological effects of this compound on CVDs, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cardiovascular therapeutics.

Antihypertensive Effects of this compound

This compound has been shown to exert significant antihypertensive effects, primarily through mechanisms that promote vasodilation and attenuate vascular smooth muscle cell (VSMC) proliferation.[4][5]

Mechanisms of Action

This compound's antihypertensive properties are attributed to its ability to modulate key signaling pathways involved in the regulation of vascular tone and cellular proliferation. A notable mechanism is the inhibition of the Myosin Light Chain Kinase (MLCK)/phosphorylated-Myosin Light Chain (p-MLC) signaling pathway in vascular smooth muscle cells.[4] By downregulating this pathway, this compound leads to vasodilation and a subsequent reduction in blood pressure. Furthermore, this compound has been observed to relax phenylephrine-constricted aortas in an endothelium-independent manner and attenuate vasoconstriction induced by angiotensin II and potassium chloride.[5]

Supporting Quantitative Data

The following table summarizes the key quantitative findings from preclinical studies investigating the antihypertensive effects of this compound.

| Experimental Model | This compound Dosage/Concentration | Key Findings | Reference(s) |

| Angiotensin II-infused C57BL/6 mice | Not specified | Significantly attenuated the elevation in blood pressure and thickening of the abdominal aortic wall. | [4] |

| Spontaneously Hypertensive Rats (SHRs) | Not specified | Lowered blood pressure in vivo. | [5] |

| Phenylephrine (PE)-constricted SHR aortas | Not specified | Relaxed PE-constricted aortas in an endothelium-independent manner. | [5] |

| Angiotensin II or potassium chloride (KCl)-induced vasoconstriction in SHR aortas | Not specified | Attenuated vasoconstriction. | [5] |

Signaling Pathway Diagram

Anti-Atherosclerotic Effects of this compound

Atherosclerosis, a chronic inflammatory disease characterized by lipid accumulation and plaque formation in the arterial wall, is a major underlying cause of cardiovascular events. This compound has demonstrated significant anti-atherosclerotic potential through multiple mechanisms.[6][7]

Mechanisms of Action

This compound's anti-atherosclerotic effects are multifaceted and include:

-

Inhibition of Endothelial Dysfunction: this compound protects endothelial cells from injury induced by factors like oxidized low-density lipoprotein (oxLDL) and high glucose.[7][8] It achieves this by suppressing oxidative stress and inflammation, key events in the initiation of atherosclerosis.[7][8]

-

Suppression of Vascular Smooth Muscle Cell (VSMC) Proliferation: The proliferation and migration of VSMCs contribute significantly to plaque formation. This compound inhibits PDGF-BB-stimulated VSMC proliferation by blocking the PDGFRβ-ERK signaling pathway and increasing the accumulation of the cell cycle inhibitor p27.[9]

-

Promotion of Cholesterol Efflux: this compound promotes the removal of cholesterol from macrophages, a critical step in preventing the formation of foam cells, by activating the PPARγ-LXRα-ABCA1/ABCG1 pathway.[6]

-

Anti-inflammatory and Antioxidant Effects: this compound exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reduces oxidative stress by activating the Nrf2 antioxidant response pathway.[4][7]

Supporting Quantitative Data

The following table summarizes key quantitative data on the anti-atherosclerotic effects of this compound.

| Experimental Model | This compound Dosage/Concentration | Key Findings | Reference(s) |

| AS rabbit model | Not specified | Markedly decreased atherosclerotic lesion sizes and lipid accumulation. | [6] |

| THP-1 macrophages | Not specified | Restricted ox-LDL-induced intracellular lipid accumulation and foam cell formation. | [6] |

| High glucose-induced HUVECs | 10 μM | Decreased the number of THP-1 cells adhering to HG-induced HUVECs. | [8] |

| PDGF-BB-stimulated VSMCs | Dose-dependent | Inhibited VSMC proliferation. | [9] |

| Carotid arterial balloon-injury model in animals | Not specified | Significantly inhibited neointimal hyperplasia. | [9] |

Signaling Pathway Diagrams

Cardioprotective Effects of this compound in Myocardial Infarction

Myocardial infarction (MI), commonly known as a heart attack, results from prolonged myocardial ischemia, leading to cardiomyocyte death and cardiac dysfunction. This compound has been shown to confer significant cardioprotection in experimental models of MI.[10][11]

Mechanisms of Action

The cardioprotective effects of this compound in the context of MI are mediated by:

-

Anti-apoptotic Effects: this compound protects cardiomyocytes from apoptosis induced by ischemia/reperfusion injury.[10] It achieves this by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and inhibiting the activity of caspases.[10]

-

Antioxidant Activity: this compound mitigates oxidative stress, a key contributor to reperfusion injury, by enhancing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS).[11]

-

Activation of Pro-survival Signaling: this compound has been shown to activate the endothelial nitric oxide synthase (eNOS) signaling pathway, leading to increased nitric oxide (NO) production, which has protective effects on the myocardium.[11] It also modulates the MAPK signaling cascade, promoting the activation of pro-survival kinases like ERK while inhibiting stress-activated kinases such as JNK and p38.[10]

Supporting Quantitative Data

The following table presents quantitative data on the cardioprotective effects of this compound in MI models.

| Experimental Model | This compound Dosage/Concentration | Key Findings | Reference(s) |

| Rat model of acute MI (LAD ligation) | 50, 100, 200 mg/kg (i.p.) | Significantly reduced infarct size and myocardial enzyme levels (CK, CK-MB, LDH, cTnT). | [10] |

| Rat model of acute MI (LAD ligation) | Not specified | Significantly decreased infarcted area and plasma levels of cardiac enzymes. Increased eNOS protein levels and NO production. | [11] |

| Isolated rat hearts (I/R injury) | 20, 40, 80 mg/kg | Improved left ventricular function, reduced CK and LDH release, and increased SOD activity in a dose-dependent manner. | [12] |

Signaling Pathway Diagram

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for investigating the cardiovascular effects of this compound.

In Vivo Models

-

Isoproterenol-Induced Cardiac Hypertrophy/Injury:

-

Induction: Isoproterenol (ISO) is administered via intraperitoneal injection at doses ranging from 5 mg/kg/day to 15 mg/kg/day for a period of 14 to 21 days to induce cardiac hypertrophy and injury.[1][13]

-

This compound Administration: this compound is typically administered orally (gavage) at doses such as 15 mg/kg/day or 25 mg/kg/day.[1]

-

Assessment: Cardiac function is evaluated using echocardiography. Heart weight to body weight ratio is calculated. Histological analysis (H&E and Masson's trichrome staining) is performed to assess cardiomyocyte size and fibrosis. Molecular markers of hypertrophy (ANP, BNP, β-MHC) are measured by Western blot or qRT-PCR.[1][13]

-

Myocardial Infarction via Left Anterior Descending (LAD) Artery Ligation:

-

Procedure: Under anesthesia and ventilation, a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial infarction.[10][14]

-

This compound Administration: this compound can be administered intraperitoneally at doses of 50, 100, and 200 mg/kg for a specified period before LAD ligation.[10]

-

Assessment: Infarct size is measured using triphenyltetrazolium (B181601) chloride (TTC) staining. Cardiac injury markers (CK, CK-MB, LDH, cTnT) are quantified from serum samples. Apoptosis in the myocardial tissue is assessed by TUNEL assay and measurement of caspase-3 activity.[10]

-

High-Fat Diet-Induced Atherosclerosis:

-

Induction: Animals are fed a high-fat diet (e.g., containing 1% cholesterol for rabbits or a diet with a high percentage of fat for mice) for an extended period (e.g., 14 weeks) to induce hyperlipidemia and atherosclerotic plaque formation.[15][16]

-

This compound Administration: this compound can be administered orally, for instance, at doses of 100, 200, or 400 mg/kg/day for mice.[15]

-

Assessment: Serum lipid profiles (total cholesterol, triglycerides, LDL-c, HDL-c) are measured. Aortic tissues are examined for atherosclerotic lesions using Oil Red O staining. Expression of proteins involved in cholesterol metabolism and inflammation can be analyzed by Western blotting.[6][15]

In Vitro Models

-

Endothelial Cell Dysfunction:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[8][17]

-

Induction of Dysfunction: HUVECs are treated with stimuli such as high glucose (e.g., 33 mM for 72 hours) or oxidized LDL (oxLDL) (e.g., 150 µg/ml for 24 hours) to mimic endothelial dysfunction.[2][8][18]

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 50 µM) before or during exposure to the damaging stimulus.[3]

-

Assessment: Cell viability is measured using the MTT assay. Oxidative stress is assessed by measuring ROS levels. Inflammation is evaluated by quantifying the expression of adhesion molecules (VCAM-1, ICAM-1) and pro-inflammatory cytokines. Endothelial barrier function can be assessed by measuring permeability.[8]

-

-

Vascular Smooth Muscle Cell (VSMC) Proliferation:

-

Cell Line: Primary cultured VSMCs from sources like rat aortas.

-

Induction of Proliferation: VSMCs are stimulated with mitogens such as platelet-derived growth factor-BB (PDGF-BB) (e.g., 10 ng/mL for 24 hours).[19]

-

This compound Treatment: Cells are pre-treated with different concentrations of this compound before stimulation with the mitogen.

-

Assessment: Cell proliferation is quantified using assays like the CCK-8 assay or by measuring the incorporation of BrdU. The expression of proliferation markers like PCNA and cell cycle regulatory proteins (e.g., p27, cyclin E) is analyzed by Western blotting.[9][19]

-

Key Molecular Assays

-

Western Blotting:

-

Purpose: To quantify the expression levels of specific proteins in signaling pathways (e.g., Nrf2, p-p65, HO-1, eNOS).[20][21]

-

General Protocol: Protein extracts from cells or tissues are separated by SDS-PAGE and transferred to a membrane. The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an ECL detection system.[20][21]

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

-

Purpose: To detect DNA fragmentation, a hallmark of apoptosis, in tissue sections or cultured cells.[22][23]

-

General Protocol: Fixed and permeabilized samples are incubated with a reaction mixture containing TdT and labeled dUTPs (e.g., Br-dUTP). The incorporated labels are then detected using fluorescently labeled antibodies or streptavidin. The apoptotic cells are visualized by fluorescence microscopy.[22][24]

-

-

Luciferase Reporter Assay for NF-κB Activity:

-

Purpose: To measure the transcriptional activity of NF-κB.[4][7]

-

General Protocol: Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). After treatment with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound, cell lysates are prepared, and luciferase activity is measured using a luminometer. The NF-κB activity is normalized to the control luciferase activity.[4][7]

-

Conclusion and Future Perspectives

This compound has consistently demonstrated significant protective effects against a range of cardiovascular diseases in preclinical models. Its multifaceted mechanisms of action, including anti-inflammatory, antioxidant, anti-apoptotic, and vasodilatory properties, make it a compelling candidate for further investigation as a novel cardiovascular therapeutic agent. The signaling pathways modulated by this compound, such as NF-κB, Nrf2, and MAPK, are well-established targets in cardiovascular drug discovery.

While the existing data are promising, further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: A comprehensive understanding of the absorption, distribution, metabolism, and excretion of this compound is crucial for its clinical translation.

-

Long-term Efficacy and Safety: The long-term effects and safety profile of this compound need to be evaluated in chronic disease models.

-

Clinical Trials: Well-designed clinical trials are necessary to validate the preclinical findings and establish the efficacy and safety of this compound in human patients with cardiovascular diseases.

References

- 1. Baicalin Mitigates Cardiac Hypertrophy and Fibrosis by Inhibiting the p85a Subunit of PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Baicalin alleviates hyperglycemia-induced endothelial impairment via Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound alleviates palmitic acid-induced endothelial cell dysfunction via inhibiting endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Baicalin Alleviates LPS-Induced Oxidative Stress via NF-κB and Nrf2–HO1 Signaling Pathways in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Baicalin, this compound and wogonin inhibits high glucose-induced vascular inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Baicalin inhibits PDGF-BB-stimulated vascular smooth muscle cell proliferation through suppressing PDGFRβ-ERK signaling and increase in p27 accumulation and prevents injury-induced neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Baicalin attenuates acute myocardial infarction of rats via mediating the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Baicalin protects the myocardium from reperfusion-induced damage in isolated rat hearts via the antioxidant and paracrine effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Baicalin improves isoproterenol-induced cardiac remodeling by regulating the Nrf2-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Establishment of a rat model of myocardial infarction with a high survival rate: A suitable model for evaluation of efficacy of stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. Effects of withdrawing an atherogenic diet on the atherosclerotic plaque in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protective Effects of Baicalin on Arsenic Trioxide-induced Oxidative Damage and Apoptosis in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Baicalin inhibits PDGF-induced proliferation and migration of airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of this compound against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound Alleviates Liver Oxidative Stress and Apoptosis Induced by High-Level Glucose through the Activation of the PERK/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. info.gbiosciences.com [info.gbiosciences.com]

- 23. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

Neuroprotective Mechanisms of Baicalein in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalein, a flavonoid compound extracted from the root of Scutellaria baicalensis, has garnered significant attention for its therapeutic potential in a range of neurological disorders.[1][2] Preclinical studies have robustly demonstrated its neuroprotective properties, attributing them to a multi-faceted mechanism of action that includes antioxidant, anti-inflammatory, and anti-apoptotic effects.[2][3] This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound in various preclinical models, with a focus on the underlying signaling pathways, detailed experimental protocols, and a quantitative summary of its efficacy.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through the modulation of several key cellular pathways implicated in the pathogenesis of neurodegenerative diseases, stroke, and traumatic brain injury. These mechanisms collectively contribute to neuronal survival, reduced inflammation, and improved functional outcomes in preclinical models.

Attenuation of Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in various neurological conditions. This compound has been shown to mitigate oxidative stress through multiple mechanisms.[4] A key pathway modulated by this compound is the Keap1/Nrf2/HO-1 signaling cascade.[5] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus.[5] Nuclear Nrf2 then binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).[5] This enzymatic activity helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.[4]

Inhibition of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, plays a critical role in the progression of neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties in the central nervous system.[6] It can suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response, thereby reducing the production of pro-inflammatory cytokines such as IL-1β.[7] Furthermore, this compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[8] By preventing the nuclear translocation of NF-κB, this compound downregulates the expression of various pro-inflammatory genes, including those encoding for TNF-α and IL-6.[8]

Suppression of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism of neuronal loss in neurodegenerative disorders and acute brain injuries. This compound has been shown to exert anti-apoptotic effects by modulating the expression of key apoptosis-related proteins.[9] It can increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[9] This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.[10] Additionally, this compound can inhibit the activation of caspases, the executioner enzymes of apoptosis, further contributing to neuronal survival.[9]

Quantitative Data from Preclinical Models

The neuroprotective effects of this compound have been quantified in various preclinical models of neurological disorders. The following tables summarize the key findings.

Table 1: Neuroprotective Effects of this compound in Preclinical Models of Parkinson's Disease

| Animal Model | This compound Dosage | Administration Route | Key Quantitative Findings | Reference |

| 6-OHDA-induced rats | Not specified | Not specified | Attenuated muscle tremor (Burst frequency and amplitude reduced to 13.43% and 35.18% of the 6-OHDA group, respectively); Increased tyrosine hydroxylase (TH)-positive neurons to 265.52% of the 6-OHDA group. | [2] |

| 6-OHDA-induced rats | Not specified | Not specified | Improved performance in the open field and rotarod tests; Protected against oxidative stress injury; Regulated monoamine neurotransmitter levels. | [1][11] |

| 6-OHDA-induced rats | Not specified | Treatment | Partially relieved nerve injury and defects in motor and sensory coordination. | [12] |

| MPTP-induced mice | 100 mg/kg/day for 15 days | Gastric perfusion | Prevented the loss of TH-positive neurons and the decrease of dopamine (B1211576) content in the striatum; Significantly raised the content of GSH in the brain. | [13] |

| MPTP-induced mice | Not specified | Not specified | Ameliorated motor impairment; Suppressed the accumulation of iron and lipid peroxides; Increased tyrosine hydroxylase (TH) and decreased monoamine-oxidase-B (MAO-B). | [4] |

| MPTP-induced mice | Not specified | Administration | Reversed motor dysfunction, loss of dopaminergic neurons, and pro-inflammatory cytokine elevation. | [7] |

Table 2: Neuroprotective Effects of this compound in a Preclinical Model of Stroke

| Animal Model | This compound Dosage | Administration Route | Key Quantitative Findings | Reference |

| MCAO rats | 100 mg/kg | Intraperitoneal | Alleviated neurological deficits; Reduced ROS levels (DCF levels: 2.63 ± 0.16 pmol/mg protein vs. 3.65 ± 0.19 pmol/mg in vehicle); Reduced lipid peroxidation (MDA levels: 2.46 ± 0.11 pmol/mg protein vs. 3.18 ± 0.31 pmol/mg in vehicle). | [9] |

| MCAO rats | Not specified | Intravenous | Reduced infarct size and apoptosis in the penumbra of transient MCAO rats. | [10] |

| pMCAO rats | 30 and 100 mg/kg | Intraperitoneal | Reduced neurological deficit scores and cerebral infarct volume. | [14][15] |

| MCAO rats | Not specified | Intravenous | Improved neurological deficit, reduced brain water content and infarct sizes. | [16] |

Table 3: Neuroprotective Effects of this compound in a Preclinical Model of Traumatic Brain Injury

| Animal Model | This compound Dosage | Administration Route | Key Quantitative Findings | Reference |

| CCI rats | Single and multiple doses | Intraperitoneal | Reduced contusion volume by 32% and 42% at 14 days, and by 34% and 42% at 28 days, respectively. | [6] |

Table 4: Neuroprotective Effects of this compound in a Preclinical Model of Alzheimer's Disease

| Animal Model | This compound Dosage | Administration Route | Key Quantitative Findings | Reference |

| Tg2576 AD mice | Daily for 8 weeks | Intraperitoneal | Enhanced APP α-secretase processing, reduced Aβ production, and improved cognitive performance. | [17] |

| 3xTg-AD mice | Not specified | Not specified | Improved learning and memory ability; Inhibited pro-inflammatory factors (TNF-α, IL-1β, IL-6) and promoted anti-inflammatory factors (IL-4, IL-10). | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound's neuroprotective effects.

Animal Models of Neurological Disorders

-

Middle Cerebral Artery Occlusion (MCAO) Model of Stroke:

-

Anesthetize the animal (e.g., rat) with an appropriate anesthetic.

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the ECA.

-

Insert a nylon monofilament suture into the ICA through the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).

-

For transient MCAO, withdraw the suture after a defined period (e.g., 2 hours) to allow for reperfusion. For permanent MCAO, leave the suture in place.

-

-

6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Drill a small hole in the skull above the target brain region (e.g., the striatum).

-

Inject a solution of 6-OHDA into the target region using a microsyringe.[12]

-

Close the incision and allow the animal to recover.

-

-

MPTP Model of Parkinson's Disease:

-

Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mice via intraperitoneal injection.

-

A typical dosing regimen is a daily injection for a specified number of days (e.g., 30 mg/kg for 3 days).[13]

-

-

Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury:

-

Anesthetize the rat or mouse and fix its head in a stereotaxic frame.

-

Perform a craniectomy to expose the dura mater over the cortex.

-

Use a rigid impactor to deliver a controlled mechanical impact to the exposed brain surface with precise parameters for velocity, depth, and duration.[18][19]

-

Close the incision and allow the animal to recover.

-

-

APP/PS1 Transgenic Mouse Model of Alzheimer's Disease:

-

These mice transgenically express human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations associated with familial Alzheimer's disease.

-

The model develops age-dependent amyloid-β (Aβ) plaques and cognitive deficits. Amyloid plaques are typically observed in the cortex around 4 months of age and in the hippocampus by 6 months.[20]

-

Behavioral Assessments

-

Rotarod Test (Motor Coordination):

-

Morris Water Maze (Spatial Learning and Memory):

-

Use a circular pool filled with opaque water containing a hidden platform.

-

Place visual cues around the room to serve as spatial references.

-

Train the mouse to find the hidden platform from different starting locations over several days.

-

In the probe trial, remove the platform and record the time the mouse spends in the target quadrant where the platform was previously located.[23][24]

-

Biochemical and Histological Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

Homogenize brain tissue samples in an appropriate lysis buffer.

-

Centrifuge the homogenates and collect the supernatants.

-

Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatants according to the manufacturer's instructions.[25]

-

-

Western Blot for Signaling Proteins (e.g., Nrf2, Keap1, HO-1):

-

Extract proteins from brain tissue homogenates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-Keap1, anti-HO-1).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.[26][27]

-

-

TUNEL Assay for Apoptosis:

-

Fix and permeabilize brain tissue sections.

-

Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Visualize the labeled apoptotic cells using fluorescence microscopy.[28][29]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for preclinical evaluation.

Caption: Key neuroprotective signaling pathways modulated by this compound.

Caption: General experimental workflow for evaluating this compound's neuroprotection.

Conclusion

The preclinical evidence strongly supports the neuroprotective potential of this compound across a spectrum of neurological disorders. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis underscores its promise as a multi-target therapeutic agent. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially translate the therapeutic benefits of this compound into clinical applications for the treatment of neurodegenerative diseases, stroke, and traumatic brain injury. Further research is warranted to optimize dosing strategies, explore long-term efficacy and safety, and ultimately validate these promising preclinical findings in human clinical trials.

References

- 1. Neuroprotective effect and mechanism of baicalin on Parkinson’s disease model induced by 6-OHDA - PMC [pmc.ncbi.nlm.nih.gov]